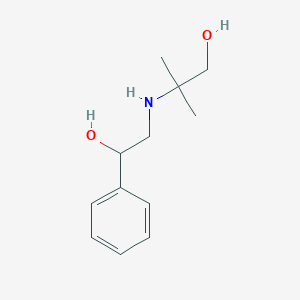
Aprindine hydrochloride
Übersicht
Beschreibung
Aprindine hydrochloride is a class I-b anti-arrhythmic agent and a hERG channel blocker with an IC50 of 0.23 μM . It has inhibitory effects on Na+/Ca2+ exchanger currents, which is partly responsible for their antiarrhythmic and cardioprotective effects . It is a cardiac depressant used in arrhythmias .
Molecular Structure Analysis
The molecular formula of Aprindine hydrochloride is C22H31ClN2 . It shows structure similarities to lidocaine and procainamide .Physical And Chemical Properties Analysis
Aprindine hydrochloride has a molecular weight of 358.95 g/mol . It is a white to slightly yellow crystalline powder .Wissenschaftliche Forschungsanwendungen
Antiarrhythmic Agent
Aprindine hydrochloride is an antiarrhythmic agent . It has been used in clinical trials in the United States and has been extensively used in Europe for the management of ventricular and supraventricular arrhythmias . The drug has shown success even in cases that have proven refractory to standard antiarrhythmic agents .
Long-term Treatment
Due to the narrow therapeutic-toxic ratio observed for aprindine, the long-term follow-up of patients receiving this drug is important in determining its potential clinical effectiveness . In a study, patients with drug-resistant arrhythmias who were discharged receiving aprindine were followed up for a mean period of 25 months .
Treatment for Refractory Ventricular Tachycardia
Aprindine hydrochloride has been used in the treatment of refractory ventricular tachycardia . In a report, aprindine therapy was described in seven patients with ventricular tachycardia in whom standard antiarrhythmic agents had proven either ineffective or had caused intolerable side effects . Aprindine was effective in five cases, and it failed in two .
hERG Channel Blocker
Aprindine hydrochloride is a hERG channel blocker . The hERG channel is a protein in the cell membrane of heart cells, and blocking this channel can affect the electrical activity of the heart.
Inhibitor of Calmodulin-stimulated Cyclic 3′:5′-nucleotide Phosphodiesterase
Aprindine hydrochloride inhibits the activities of calmodulin-stimulated cyclic 3′:5′-nucleotide phosphodiesterase . This could potentially have implications in various biological processes, including the regulation of heart rate and smooth muscle contraction.
Inhibitor of Ca-ATPase
Aprindine hydrochloride also inhibits the activities of Ca-ATPase . This enzyme is important for maintaining the balance of calcium ions within cells, which is crucial for cell function and survival.
Wirkmechanismus
Target of Action
Aprindine hydrochloride primarily targets the Sodium channel protein type 5 subunit alpha and Calmodulin . The Sodium channel protein mediates the voltage-dependent sodium ion permeability of excitable membranes, playing a crucial role in the action potential of cells . Calmodulin is a multifunctional intermediate messenger protein that transduces calcium signals by binding calcium ions and then modifying its interactions with various target proteins .
Mode of Action
Aprindine hydrochloride acts as an inhibitor of the Sodium channel protein type 5 subunit alpha and Calmodulin . By inhibiting these targets, Aprindine hydrochloride disrupts the normal function of these proteins, leading to its antiarrhythmic effects .
Biochemical Pathways
It is known to be involved in theAdrenergic signaling in cardiomyocytes and Dopaminergic synapse pathways . These pathways play a critical role in the regulation of heart rate and rhythm, and their modulation can help manage arrhythmias .
Pharmacokinetics
It is known that aprindine hydrochloride is a small molecule, which typically allows for good bioavailability .
Result of Action
The inhibition of Sodium channel protein type 5 subunit alpha and Calmodulin by Aprindine hydrochloride leads to a decrease in the excitability of cardiac cells . This results in a cardiac depressant effect , which is used in the management of arrhythmias .
Action Environment
The action, efficacy, and stability of Aprindine hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. It has been reported that Aprindine may increase the arrhythmogenic activities of certain drugs . Furthermore, genetic polymorphisms, such as those in the CYP2D6 enzyme, can influence the metabolism of Aprindine, potentially affecting its efficacy and safety .
Safety and Hazards
It’s important to avoid breathing mist, gas or vapours of Aprindine hydrochloride. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Relevant Papers There are several papers that discuss Aprindine hydrochloride. For instance, a paper titled “Aprindine Therapy for Refractory Ventricular Tachycardia” discusses the use of Aprindine hydrochloride for managing ventricular tachycardia . Another paper discusses the effects of Aprindine hydrochloride when combined with other drugs .
Eigenschaften
IUPAC Name |
N'-(2,3-dihydro-1H-inden-2-yl)-N,N-diethyl-N'-phenylpropane-1,3-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2.ClH/c1-3-23(4-2)15-10-16-24(21-13-6-5-7-14-21)22-17-19-11-8-9-12-20(19)18-22;/h5-9,11-14,22H,3-4,10,15-18H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPFVRHNAAZJOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN(C1CC2=CC=CC=C2C1)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046726 | |
| Record name | Aprindine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aprindine hydrochloride | |
CAS RN |
33237-74-0 | |
| Record name | 1,3-Propanediamine, N1-(2,3-dihydro-1H-inden-2-yl)-N3,N3-diethyl-N1-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33237-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aprindine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033237740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aprindine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,3-dihydro-1H-inden-2-yl)-N',N'-diethyl-N-phenylpropane-1,3-diamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.729 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APRINDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB5EKT7Q2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



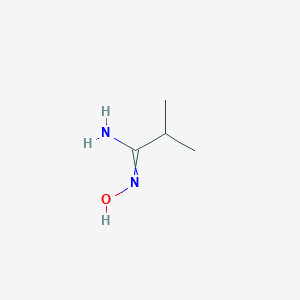
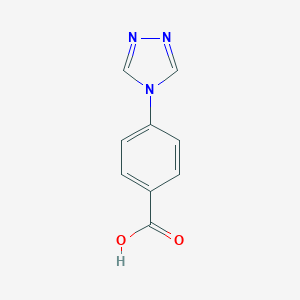

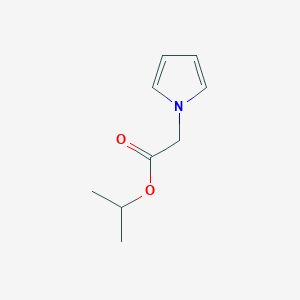
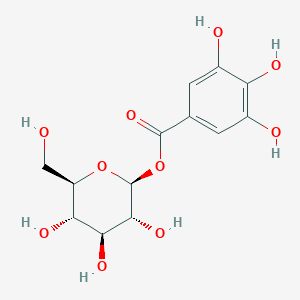

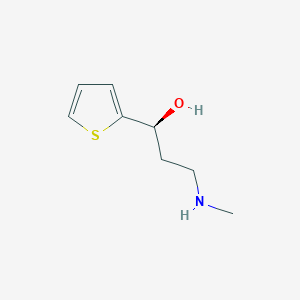
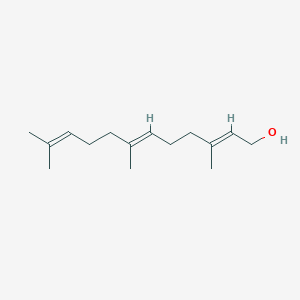
![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole](/img/structure/B120208.png)
